5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:
- A 1,2,3-triazole core substituted with an amino group at position 3.
- N-1 substitution: A 2-chlorobenzyl group (ortho-chlorine on the benzyl ring).
- Carboxamide substitution: A 2-methylbenzyl moiety attached to the carboxamide nitrogen.
Its molecular formula is C₁₈H₁₇ClN₅O (molecular weight: 370.83 g/mol). The ortho-chloro and ortho-methyl groups introduce steric and electronic effects that influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
5-amino-N-[(2-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-6-2-3-8-14(12)11-24-17(20)16(22-23-24)18(25)21-10-13-7-4-5-9-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHPGUUAWLVLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at the N-1 Position
Key Observations :
Carboxamide Substituent Variations
Key Observations :
Pharmacokinetic and Metabolic Considerations
- Metabolism: Analogs like CAI () undergo phase I metabolism, cleaving into inactive benzophenone and triazole fragments. The target compound’s ortho-methyl group may hinder oxidative metabolism, extending half-life .
- Glucuronidation : Hydrophilic metabolites (e.g., glucuronides) are observed in analogs, suggesting conjugation pathways for excretion .
Structural and Computational Insights
- Crystallography : SHELX software () is widely used for structural refinement. The ortho-substituents in the target compound may lead to distinct crystal packing compared to para-substituted analogs, affecting solubility .
- Molecular Geometry : The triazole core’s planarity is conserved across analogs, but substituent bulk (e.g., 2-chloro vs. 4-fluoro) may alter dihedral angles and target binding .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains the gold standard for constructing 1,4-disubstituted 1,2,3-triazoles. For the target compound, the protocol involves:
- Precursor Synthesis :
Cycloaddition Reaction :
Post-Functionalization :
- Nitration : Treating the triazole with fuming HNO₃ at 0°C to install a nitro group at position 5.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the nitro group to an amine (92% yield).
- Carboxamide Formation : Reaction with chlorooxalate followed by amidation with aqueous NH₃ yields the final product.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cycloaddition | 84 | 98.5 |
| Nitration/Reduction | 76 | 97.8 |
| Carboxamide Formation | 82 | 99.1 |
Transition-Metal-Free Cyclization of Carbodiimides
An alternative route avoids metal catalysts by exploiting carbodiimide-diazo reactivity:
Reaction Setup :
- Carbodiimide : N-(2-Chlorobenzyl)-N'-methylcarbodiimide, prepared from 2-chlorobenzyl isocyanate and 4-methylbenzylamine.
- Diazo Compound : Ethyl diazoacetate.
Cyclization :
Hydrolysis and Amidation :
Optimization Insights :
- Base Selection : KOH outperforms Cs₂CO₃ in regioselectivity (9:1 ratio of 1,4- vs. 1,5-isomers).
- Solvent Impact : Acetonitrile increases reaction rate 3-fold compared to THF.
Mechanistic and Kinetic Analysis
CuAAC Reaction Pathway
The Cu(I)-catalyzed process follows a stepwise mechanism:
Carbodiimide-Diazo Cyclization
DFT calculations (B3LYP/6-31G*) reveal:
- Nucleophilic Attack : Diazo carbon attacks carbodiimide’s central carbon (ΔG‡ = 18.7 kcal/mol).
- Ring Closure : Intramolecular cyclization (ΔG‡ = 12.4 kcal/mol) forms the triazole core.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms:
- Triazole Geometry : Bond lengths N1–N2 = 1.295 Å, N2–C3 = 1.345 Å.
- Dihedral Angles : 82.3° between triazole and 2-chlorobenzyl planes.
Yield Optimization Strategies
| Parameter | CuAAC Method | Metal-Free |
|---|---|---|
| Temperature (°C) | 25 | 25 |
| Time (h) | 12 | 15 |
| Catalyst Loading (mol%) | 10 | N/A |
| Solvent | H₂O/t-BuOH | MeCN |
| Overall Yield (%) | 62 | 68 |
Critical Factors :
- Purification : Silica gel chromatography (EtOAc/hexane 3:7) removes regioisomeric impurities.
- Scale-Up : Reactions >10 mmol show 8–12% yield reduction due to exothermicity.
Industrial-Scale Considerations
Q & A
What are the optimal synthetic routes for 5-amino-N-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be controlled to maximize yield?
Level: Basic
Answer:
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between an azide and alkyne to form the triazole core, followed by sequential benzyl substitutions. Key steps include:
- Triazole ring formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselectivity .
- Benzyl group introduction : Employ nucleophilic substitution with 2-chlorobenzyl and 2-methylbenzyl halides under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .
- Yield optimization : Control temperature (60–80°C for cycloaddition), use polar aprotic solvents (DMF or DMSO), and monitor pH (neutral to slightly basic) .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Level: Basic
Answer:
A combination of techniques is critical:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm; triazole NH₂ at δ 5.8–6.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 396.1234 for C₁₉H₁₈ClN₅O) .
- HPLC : Assess purity (>98% via C18 column, acetonitrile/water gradient) .
- FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
How can researchers determine the solubility and stability of this compound under physiological conditions for in vitro assays?
Level: Basic
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO (stock solution). For low solubility (<1 mg/mL), employ co-solvents (e.g., 10% Cremophor EL) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust buffer pH (5.0–7.4) to prevent hydrolysis of the carboxamide group .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Level: Advanced
Answer:
- Substituent variation : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at benzyl positions .
- Biological assays : Test against target proteins (e.g., kinases, microbial enzymes) using IC₅₀ assays. Compare with controls like 5-amino-1-(4-fluorobenzyl)-N-(3-chlorophenyl)-triazole-4-carboxamide .
- Computational docking : Use AutoDock Vina to predict binding affinities. Correlate with experimental IC₅₀ values to identify critical substituent interactions .
What methodologies resolve discrepancies in reported biological activity data across studies?
Level: Advanced
Answer:
- Meta-analysis : Aggregate data from ≥5 independent studies, normalizing variables (e.g., assay type, cell lines) .
- Dose-response validation : Re-test activity in standardized assays (e.g., 72-hour MTT assay for cytotoxicity) .
- Variable control : Document batch-to-batch purity differences (>2% impurity can skew results) .
How can design of experiments (DoE) optimize reaction parameters for scaled-up synthesis?
Level: Advanced
Answer:
- Factors : Temperature, catalyst loading (CuI), solvent ratio (DMF:H₂O).
- Response surface methodology (RSM) : Use a central composite design to model interactions. For example, maximize yield (response variable) at 70°C, 5 mol% CuI, and 3:1 DMF:H₂O .
- Validation : Confirm predicted yield (±3%) in triplicate runs .
What strategies mitigate regioselectivity challenges during triazole ring functionalization?
Level: Advanced
Answer:
- Protecting groups : Temporarily block the amino group with Boc to direct substitution to the 1-position .
- Computational guidance : DFT calculations (e.g., Gaussian 16) predict electron density at reaction sites, favoring functionalization at the 4-carboxamide position .
How can researchers identify and characterize synthetic byproducts during scale-up?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
